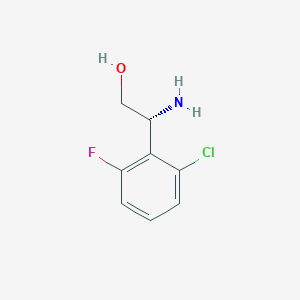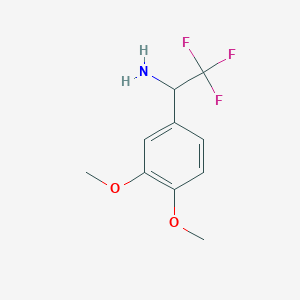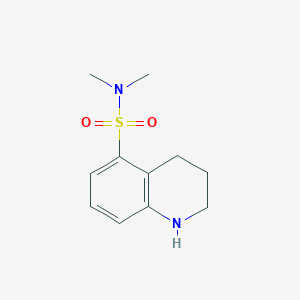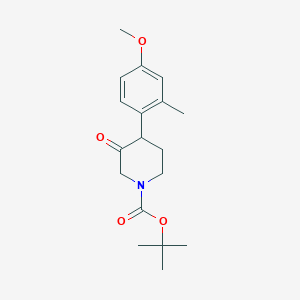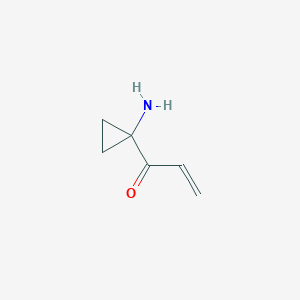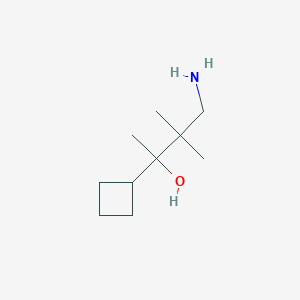
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclobutyl ring, and a tertiary alcohol. It is primarily used for research purposes and has various applications in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.
Formation of the Tertiary Alcohol: The tertiary alcohol is formed through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives, using reducing agents like LiAlH₄ or NaBH₄.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tertiary alcohol can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The amino group and tertiary alcohol can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclobutyl ring adds rigidity to the molecule, influencing its binding properties and reactivity.
類似化合物との比較
Similar Compounds
4-Amino-2-cyclobutyl-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Cyclobutyl-3,3-dimethylbutan-2-ol: Lacks the amino group, affecting its biological activity and reactivity.
4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclobutyl ring, resulting in different structural and binding properties.
Uniqueness
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is unique due to its combination of an amino group, a cyclobutyl ring, and a tertiary alcohol. This unique structure imparts specific reactivity and binding properties, making it valuable for various research applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-amino-2-cyclobutyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,7-11)10(3,12)8-5-4-6-8/h8,12H,4-7,11H2,1-3H3 |
InChIキー |
HAAONCSNXXHAJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C)(C1CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


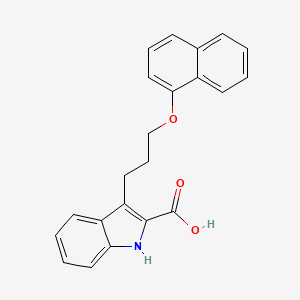
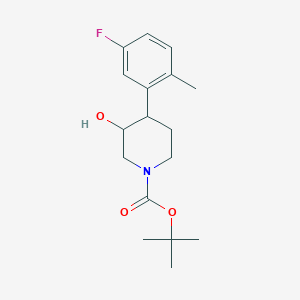
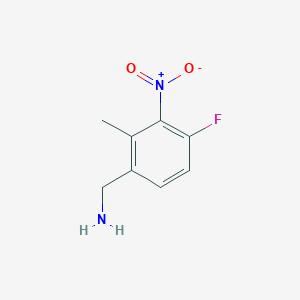
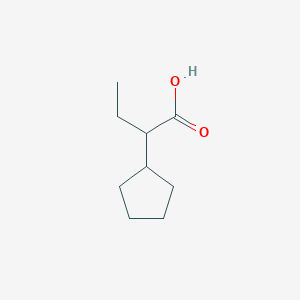
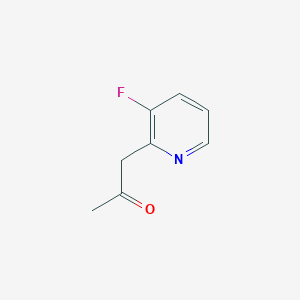
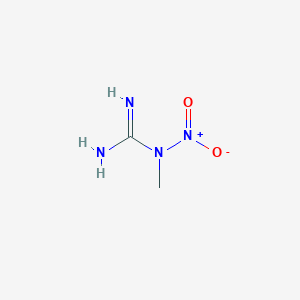
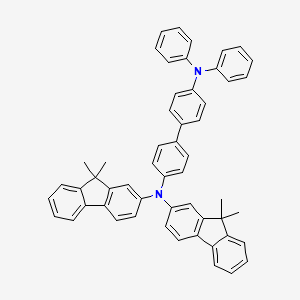
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
